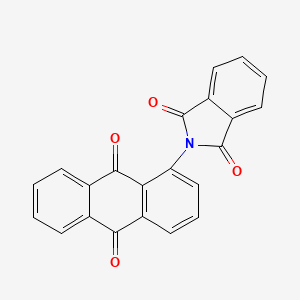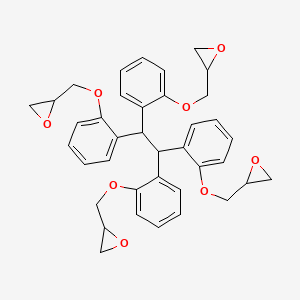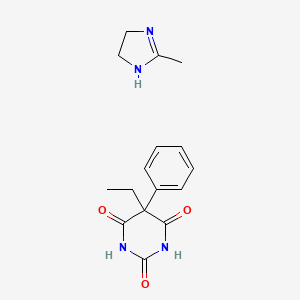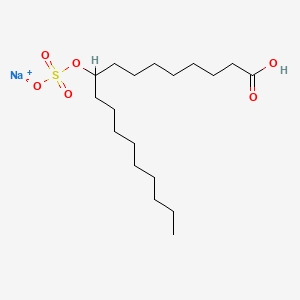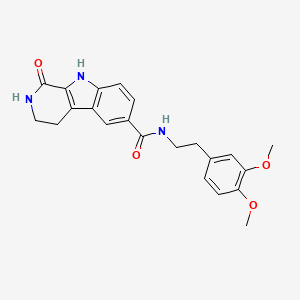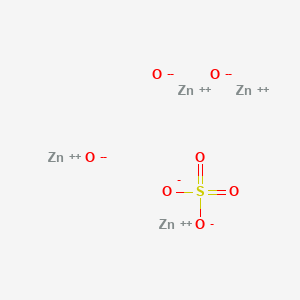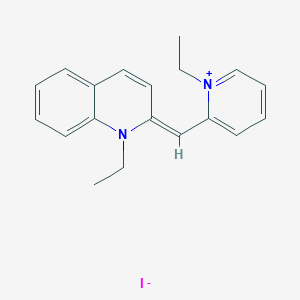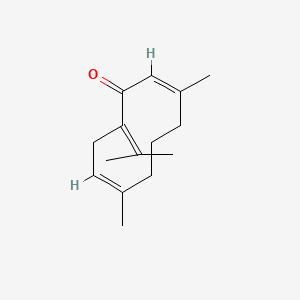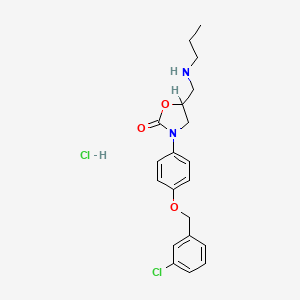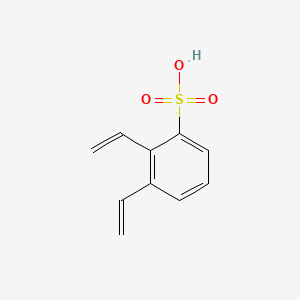
2,3-Bis(ethenyl)benzenesulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Bis(ethenyl)benzenesulfonic acid is an organic compound characterized by the presence of two ethenyl groups attached to a benzene ring, along with a sulfonic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Bis(ethenyl)benzenesulfonic acid typically involves the sulfonation of 2,3-dimethylbenzene followed by dehydrogenation to introduce the ethenyl groups. The sulfonation can be achieved using concentrated sulfuric acid, while the dehydrogenation can be carried out using a suitable catalyst under controlled conditions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor, and the product is continuously removed. This method ensures high efficiency and yield, making it suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions: 2,3-Bis(ethenyl)benzenesulfonic acid undergoes various chemical reactions, including:
Oxidation: The ethenyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ethenyl groups can be reduced to form ethyl groups.
Substitution: The sulfonic acid group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Sulfur trioxide in sulfuric acid for sulfonation.
Major Products Formed:
Oxidation: 2,3-Bis(formyl)benzenesulfonic acid or 2,3-Bis(carboxyl)benzenesulfonic acid.
Reduction: 2,3-Bis(ethyl)benzenesulfonic acid.
Substitution: Various substituted benzenesulfonic acids depending on the electrophile used.
Applications De Recherche Scientifique
2,3-Bis(ethenyl)benzenesulfonic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an inhibitor of certain enzymes.
Medicine: Explored for its potential therapeutic effects in treating specific diseases.
Industry: Utilized in the production of dyes, detergents, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 2,3-Bis(ethenyl)benzenesulfonic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The ethenyl groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The sulfonic acid group enhances the compound’s solubility and reactivity, facilitating its interaction with biological molecules .
Comparaison Avec Des Composés Similaires
Benzenesulfonic acid: Lacks the ethenyl groups, making it less reactive in certain chemical reactions.
2,4-Bis(ethenyl)benzenesulfonic acid: Similar structure but different positioning of the ethenyl groups, leading to different reactivity and applications.
Uniqueness: This compound’s ability to undergo a wide range of chemical reactions makes it a valuable intermediate in organic synthesis .
Propriétés
Numéro CAS |
65405-46-1 |
|---|---|
Formule moléculaire |
C10H10O3S |
Poids moléculaire |
210.25 g/mol |
Nom IUPAC |
2,3-bis(ethenyl)benzenesulfonic acid |
InChI |
InChI=1S/C10H10O3S/c1-3-8-6-5-7-10(9(8)4-2)14(11,12)13/h3-7H,1-2H2,(H,11,12,13) |
Clé InChI |
QWFMDSOYEQHWMF-UHFFFAOYSA-N |
SMILES canonique |
C=CC1=C(C(=CC=C1)S(=O)(=O)O)C=C |
Numéros CAS associés |
65405-46-1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


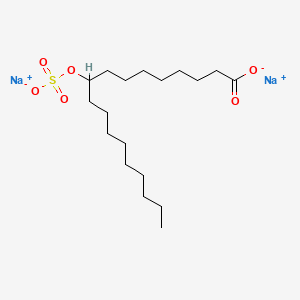
![Methyl 2-[[(3,5-dimethyl-3-cyclohexen-1-YL)methylene]amino]benzoate](/img/structure/B12693700.png)

